

3-Fluoro-4-isopropoxyaniline CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-isopropoxyaniline**

Cat. No.: **B1387104**

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-4-isopropoxyaniline** (CAS No. 97566-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-isopropoxyaniline**, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and primary applications, with a particular focus on its crucial role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Safety considerations and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

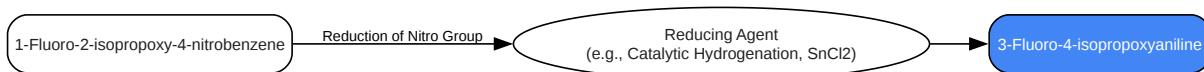
3-Fluoro-4-isopropoxyaniline (CAS No. 97566-69-3) is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and process development. Its unique molecular architecture, featuring a fluorine atom and an isopropoxy group on the aniline ring, imparts specific electronic and steric properties that make it a valuable building block for complex organic molecules. The presence of these functional groups allows for precise modifications and reactions, making it an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a known precursor in the manufacturing of Ceritinib, a second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

[1][2] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Fluoro-4-isopropoxyaniline** is essential for its effective use in synthesis and process optimization. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	97566-69-3	[1]
Molecular Formula	C9H12FNO	[1]
Molecular Weight	169.2 g/mol	[1]
Appearance	Off-white to brown crystalline powder (predicted)	[3]
Purity	Typically ≥95%	[1][4]
Solubility	Soluble in organic solvents like ethanol and methylene chloride (inferred from related compounds)	[5]


Synthesis of 3-Fluoro-4-isopropoxyaniline

There are several established synthetic routes for the preparation of **3-Fluoro-4-isopropoxyaniline**. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability. Two primary synthetic pathways are outlined below.

Synthesis from 1-Fluoro-2-isopropoxy-4-nitrobenzene

A common and efficient route involves the reduction of a nitro group. This method is often preferred for its high yield and selectivity.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis via reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene.

Experimental Protocol:

- Precursor: The synthesis begins with 1-fluoro-2-isopropoxy-4-nitrobenzene.[1]
- Reduction: The critical step is the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation can be achieved through several methods:
 - Catalytic Hydrogenation: This is a widely used industrial method known for its efficiency and high yields. The reaction is typically carried out using a catalyst such as platinum on carbon (Pt/C) in a hydrogen atmosphere.[1][6]
 - Tin(II) Chloride Reduction: An alternative method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.[1]
- Work-up and Isolation: Following the reduction, a standard aqueous work-up is performed to remove the catalyst and any inorganic byproducts. The crude product is then purified, typically by crystallization or chromatography, to yield **3-Fluoro-4-isopropoxyaniline**.

Synthesis from 3-Fluoroaniline

Another viable synthetic route starts with the more readily available 3-fluoroaniline. This multi-step process involves nitration, reduction, and alkylation.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis starting from 3-fluoroaniline.

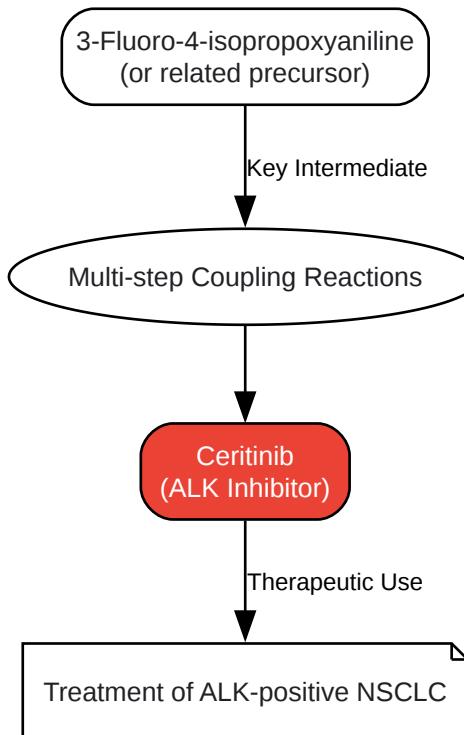
Experimental Protocol:

- Nitration: The synthesis commences with the nitration of 3-fluoroaniline. This electrophilic aromatic substitution introduces a nitro group (-NO₂) to the aromatic ring, guided by the directing effects of the amino and fluoro groups.[1]
- Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, forming 3-fluoro-4-aminophenol. Common reducing agents for this step include catalytic hydrogenation or metals in acidic conditions.[1]
- Alkylation: The final step is the alkylation of the hydroxyl group of 3-fluoro-4-aminophenol. This is typically achieved via a Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking isopropyl bromide to form the isopropoxy ether linkage.[1]

Reactivity and Applications

The chemical reactivity of **3-Fluoro-4-isopropoxyaniline** is primarily dictated by its amino group and the electron-rich aromatic ring.

- Nucleophilic Amine: The primary amine group is nucleophilic and can participate in various coupling reactions.[1] This is a key feature utilized in the synthesis of more complex molecules.
- Aromatic Ring Functionalization: The aromatic ring is activated by the strong electron-donating amino group and the isopropoxy group, making it susceptible to electrophilic aromatic substitution.[1]


The most significant application of **3-Fluoro-4-isopropoxyaniline** is as a crucial intermediate in the synthesis of Ceritinib.

Role in the Synthesis of Ceritinib

Ceritinib (Zykadia®) is a potent and selective ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer.[2] The synthesis of Ceritinib is a multi-step process where

3-Fluoro-4-isopropoxyaniline or a closely related precursor is a key building block.[1] The aniline derivative is coupled with other molecular fragments to construct the final active pharmaceutical ingredient.[2]

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: The role of **3-Fluoro-4-isopropoxyaniline** in Ceritinib synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Fluoro-4-isopropoxyaniline** is not readily available in the search results, safety precautions can be inferred from related compounds such as 3-fluoroaniline and 3-isopropoxyaniline.[7][8]

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8][9]

- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9] Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][9]
- First Aid:
 - In case of skin contact: Wash with plenty of soap and water.[7][8]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8][9]
 - If inhaled: Remove the person to fresh air and keep comfortable for breathing.[7][8][9]
 - If swallowed: Rinse mouth. Do NOT induce vomiting.[9]
- In case of fire: Use CO₂, dry chemical, or foam to extinguish.[9]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

3-Fluoro-4-isopropoxyaniline is a chemical intermediate of significant importance, particularly in the pharmaceutical sector. Its well-defined synthesis routes and versatile reactivity make it a valuable component in the production of high-value compounds like Ceritinib. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-isopropoxyaniline | 97566-69-3 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. innospk.com [innospk.com]
- 4. 3-Fluoro-4-isopropoxyaniline | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Fluoro-4-isopropoxyaniline CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387104#3-fluoro-4-isopropoxyaniline-cas-number\]](https://www.benchchem.com/product/b1387104#3-fluoro-4-isopropoxyaniline-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com